3-Deoxysucrose
Overview
Description
3-Deoxysucrose is a derivative of sucrose, where the hydroxyl group at the third carbon of the glucose moiety is replaced by a hydrogen atom This modification results in unique chemical and physical properties that distinguish it from its parent compound, sucrose
Scientific Research Applications
3-Deoxysucrose has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: The compound is studied for its potential role in metabolic pathways and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the modulation of glycosylation processes.
Industry: this compound is investigated for its use in the production of bio-based materials and as a precursor for various chemical syntheses
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxysucrose typically involves the selective removal of the hydroxyl group at the third carbon of the glucose unit in sucrose. One common method is the use of glycosyl fluoride donors in the presence of calcium ions and trimethylamine. This reaction proceeds at room temperature in an aqueous solvent mixture, promoting high site-selectivity for the 3’-position of the fructofuranoside unit .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of glycosylation reactions and the use of selective deoxygenation techniques can be adapted for large-scale synthesis. The use of non-enzymatic aqueous oligosaccharide syntheses is a promising approach for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Deoxysucrose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The hydrogen atom at the third carbon can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Mechanism of Action
The mechanism of action of 3-Deoxysucrose involves its interaction with specific enzymes and molecular targets. The absence of the hydroxyl group at the third carbon alters its binding affinity and reactivity compared to sucrose. This modification can affect glycosylation processes and the formation of glycosidic bonds, influencing various biochemical pathways .
Comparison with Similar Compounds
3-Deoxy-3-fluorosucrose: A fluorinated analog of 3-Deoxysucrose with similar structural modifications.
6-Deoxysucrose: Another derivative where the hydroxyl group at the sixth carbon is replaced by a hydrogen atom.
Sucrose Isomers: Compounds like trehalulose, turanose, leucrose, and isomaltulose, which have different glycosidic linkages but similar overall structures.
Uniqueness: this compound is unique due to the specific removal of the hydroxyl group at the third carbon, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying the effects of deoxygenation on carbohydrate chemistry and for developing novel synthetic pathways .
Properties
IUPAC Name |
(2R,3R,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O10/c13-2-7-5(16)1-6(17)11(20-7)22-12(4-15)10(19)9(18)8(3-14)21-12/h5-11,13-19H,1-4H2/t5-,6+,7+,8+,9+,10-,11+,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBBKUOGNQMNRX-FCYDWXPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(C1O)OC2(C(C(C(O2)CO)O)O)CO)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]([C@@H]1O)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80907008 | |
Record name | Hex-2-ulofuranosyl 3-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80907008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102039-75-8 | |
Record name | 3-Deoxysucrose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102039758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hex-2-ulofuranosyl 3-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80907008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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